Debrisoquin, also known as Debrisoquin, is a synthetic compound primarily used in scientific research as a probe for the activity of a specific enzyme called cytochrome P450 2D6 (CYP2D6). [, , , , , , ] This enzyme plays a crucial role in metabolizing a wide range of drugs and other xenobiotics in the liver. [, ] Debrisoquin itself is not a therapeutic agent and does not have any intrinsic biological activity. [] Instead, its value lies in its ability to be metabolized by CYP2D6 into 4-hydroxydebrisoquine, enabling the assessment of CYP2D6 activity in individuals. [, , , , , ]
The extent to which Debrisoquin is metabolized into 4-hydroxydebrisoquine is referred to as the “Debrisoquin Metabolic Ratio (DMR)”, which helps categorize individuals into “poor metabolizers”, “extensive metabolizers”, and "ultrarapid metabolizers" based on their CYP2D6 activity. [, , , , , , , , ] This categorization has significant implications for understanding individual variations in drug response and susceptibility to various diseases. [, , , , ]
The primary chemical reaction involving Debrisoquin is its 4-hydroxylation catalyzed by the CYP2D6 enzyme. [, ] This reaction converts Debrisoquin into 4-hydroxydebrisoquine, the primary metabolite used to assess CYP2D6 activity. [, ] While other metabolic pathways exist, 4-hydroxylation is the principal focus in most research applications. [, ]
Debrisoquin itself does not have a direct mechanism of action in a biological context. [] Its significance lies in its role as a substrate for CYP2D6, allowing for the investigation of the enzyme’s activity. [] The metabolism of Debrisoquin to 4-hydroxydebrisoquine by CYP2D6 is the core mechanism studied in various scientific applications. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5